Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Comprehensive Technical Guide on Synthesis, Bioisosteric Applications, and Workflows
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate: A Comprehensive Technical Guide on Synthesis, Bioisosteric Applications, and Workflows
Executive Summary
Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate (CAS: 1527519-59-0 for the 1S,4S enantiomer) is a conformationally restricted, bridged bicyclic building block of high value in modern medicinal chemistry. Structurally, it consists of a 2-oxa-5-azabicyclo[2.2.1]heptane core—a rigidified analog of morpholine—where the secondary amine is protected by a carboxybenzyl (Cbz) group[1]. This specific protection strategy is critical for enabling complex, multi-step synthetic sequences, allowing researchers to utilize the scaffold as a bioisostere to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Structural and Bioisosteric Rationale
Morpholine is a ubiquitous structural motif used to tune lipophilicity and aqueous solubility in drug design. However, its planar-like nature and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes at the α-carbons present significant liabilities.
Replacing morpholine with the 2-oxa-5-azabicyclo[2.2.1]heptane core introduces an ethylene bridge that locks the ring into a rigid, boat-like conformation[1]. This architectural shift provides several distinct advantages:
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Increased Fsp3 : The fraction of sp3 -hybridized carbons is maximized, a metric strongly correlated with higher clinical success rates due to reduced promiscuity and improved solubility.
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Metabolic Stability: The rigid bridge sterically shields the α-carbons adjacent to the heteroatoms, dramatically reducing the rate of oxidative metabolism.
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Novel 3D Vector Projection: The bridged system projects substituents into unique three-dimensional vectors, improving target engagement in complex binding pockets. This scaffold has been successfully utilized in the development of highly potent mTORC1/2 inhibitors like PQR620[2], Ebola virus (EBOV) entry inhibitors targeting the EBOV-GP toremifene binding site[3], and backbone-constrained γ -amino acid analogues acting as bioisosteres for drugs like baclofen[4].
Synthetic Methodology: The Self-Validating Protocol
The synthesis of the (1S,4S) enantiomer is highly efficient, starting from the inexpensive and commercially available chiral pool precursor, trans-4-hydroxy-L-proline[1]. The choice of the Cbz protecting group is a deliberate strategic decision. Unlike Boc or Benzoyl groups, the Cbz group withstands the strongly basic conditions required for the critical intramolecular etherification step, yet it can be cleaved later under mild, neutral hydrogenolysis conditions that preserve the strained bicyclic ether linkage[1].
Caption: Workflow for the 6-step synthesis of the Cbz-protected bicyclic core from trans-4-hydroxy-L-proline.
Experimental Protocols
Intramolecular Cyclization (Etherification)
This step forms the bridged bicyclic core from N-Cbz-trans-4-hydroxy-L-prolinol O-tosylate.
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Preparation: Dissolve N-Cbz-trans-4-hydroxy-L-prolinol O-tosylate (1.0 equiv) in anhydrous methanol to achieve a 0.5 M concentration.
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Base Addition: Add sodium methoxide (NaOMe, 1.5 equiv) in one portion under an inert argon atmosphere.
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Causality: The strong base deprotonates the secondary hydroxyl at C4, generating a highly nucleophilic alkoxide required for the SN2 attack.
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Heating: Reflux the mixture (approx. 65 °C) for 4 hours.
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Causality: Thermal energy is required to overcome the steric strain of forming the bridged [2.2.1] system. The rigid pyrrolidine ring restricts conformational freedom, pre-organizing the alkoxide and the primary tosylate for an efficient intramolecular displacement that retains the C4 stereocenter, yielding the (1S,4S) configuration[1].
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Quenching & Extraction: Cool to room temperature, concentrate in vacuo, and quench with saturated aqueous Na2CO3 . Extract the aqueous layer with ethyl acetate (3x).
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Purification: Dry the combined organic layers over anhydrous Na2SO4 , filter, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure Cbz-protected bicyclic product (typically 70-80% yield)[1].
Orthogonal Deprotection (Hydrogenolysis)
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Preparation: Dissolve Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate in anhydrous ethanol.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 0.1 equiv by weight) under a continuous nitrogen sweep.
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Causality: Nitrogen purging prevents the spontaneous ignition of the solvent vapors by the highly active, potentially pyrophoric palladium catalyst.
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Hydrogenation: Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 12 hours.
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Causality: The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond of the Cbz group, releasing CO2 and toluene as benign byproducts. This neutral condition leaves the sensitive, strained ether bridge completely intact[1].
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Filtration: Filter the suspension through a tightly packed pad of Celite.
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Causality: Celite prevents the fine, microscopic catalyst particles from passing through standard filter paper, ensuring a metal-free secondary amine product.
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Isolation: Concentrate the filtrate in vacuo to afford the free amine, 2-oxa-5-azabicyclo[2.2.1]heptane, ready for subsequent coupling reactions.
Quantitative Data Presentation
The following table summarizes the physicochemical divergence between standard morpholine and the bridged 2-oxa-5-azabicyclo[2.2.1]heptane core, highlighting the advantages of the bioisosteric replacement.
| Physicochemical Property | Morpholine Core | 2-oxa-5-azabicyclo[2.2.1]heptane Core | Impact on Drug Design |
| Molecular Weight | 87.12 g/mol | 99.13 g/mol | Minimal size penalty for bridging. |
| Fsp3 (Fraction sp3 ) | 1.00 (Planar-like chair) | 1.00 (Rigid 3D boat) | Enhanced 3D character reduces off-target binding. |
| Topological Polar Surface Area | 21.3 Ų | 21.3 Ų | Maintains identical hydrogen-bonding potential. |
| Metabolic Liability | High (α-carbon oxidation) | Low (Steric shielding by bridge) | Prolongs half-life ( t1/2 ) and reduces clearance. |
| Lipophilicity Contribution | Hydrophilic | Moderately Lipophilic | The hydrocarbon bridge slightly increases LogP, aiding membrane permeability. |
Pharmacological Advantages Visualization
Caption: Pharmacological advantages of replacing morpholine with a bridged bicyclic system.
References
- An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.
- Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620)
- Guardians at the Gate: Optimization of Small Molecule Entry Inhibitors of Ebola and Marburg Viruses Journal of Medicinal Chemistry - ACS Publications URL
- 2-Oxa-5-azabicyclo[2.2.
